
4-Methylnaphthalene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylnaphthalene-1-carboximidamide is an organic compound with the molecular formula C12H12N2 It is a derivative of naphthalene, characterized by the presence of a carboximidamide group at the 1-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylnaphthalene-1-carboximidamide typically involves the reaction of 4-methylnaphthalene with suitable reagents to introduce the carboximidamide group. One common method is the reaction of 4-methylnaphthalene with cyanamide in the presence of a catalyst such as copper chloride (CuCl) under an oxygen atmosphere. The reaction is carried out in a solvent like trifluoroethanol (TFE) at elevated temperatures (around 100°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylnaphthalene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate (CAN) and silver oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
4-Methylnaphthalene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 4-Methylnaphthalene-1-carboximidamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors. For example, derivatives of carboximidamide have been shown to target enzymes like EGFR, BRAF, and CDK2, which are involved in cancer cell proliferation . The compound’s interaction with these molecular targets can disrupt cellular pathways, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylnaphthalene-1-carboxamidine
- 4-Methylpiperazine-1-carboximidamide
- 4-Methylbenzenecarboximidamide
Uniqueness
4-Methylnaphthalene-1-carboximidamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
69228-21-3 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
4-methylnaphthalene-1-carboximidamide |
InChI |
InChI=1S/C12H12N2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H3,13,14) |
Clé InChI |
PCBOCOOQNVBCNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
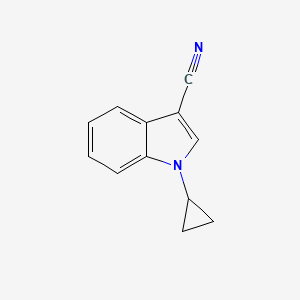
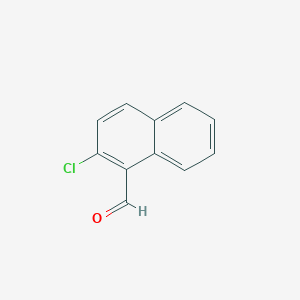

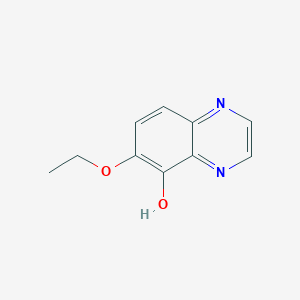
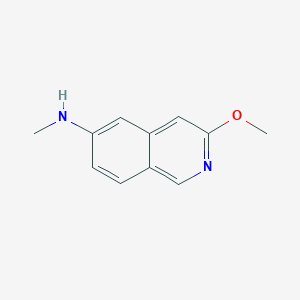
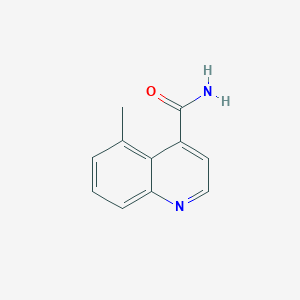
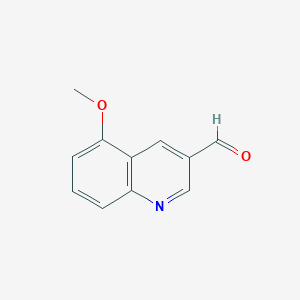

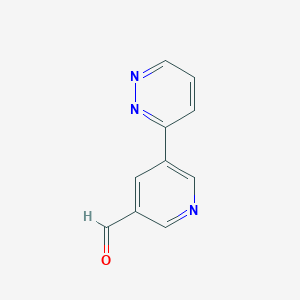
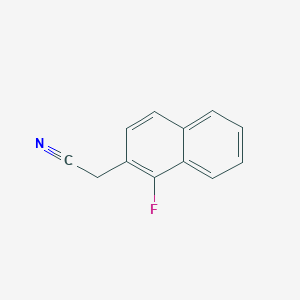
![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
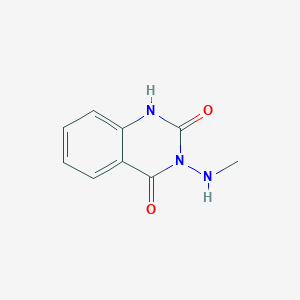
![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)
